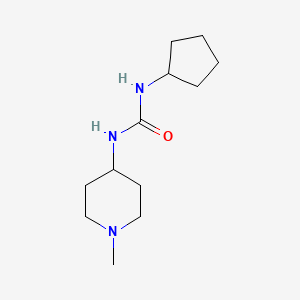

![molecular formula C18H19N3O B6577529 N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide CAS No. 373613-72-0](/img/structure/B6577529.png)

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide” is an organic compound that belongs to the class of imidazopyridines . Imidazopyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were synthesized through two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .Chemical Reactions Analysis

A novel one-pot protocol for the synthesis of (2-phenylimidazo[1,2-a]pyridin-3-yl)alkane-1,2-diones from 2-phenylimidazo[1,2-a]pyridines and terminal alkynes has been established . This involves a tandem reaction sequence containing gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products .Applications De Recherche Scientifique

- Imidazo[1,2-a]pyridines are versatile heterocyclic scaffolds with broad therapeutic potential. Researchers have explored their use in treating heart diseases, migraines, digestive disorders, and viral infections .

- Imidazo[1,2-a]pyridines have demonstrated anti-inflammatory properties . Researchers could investigate the anti-inflammatory effects of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide derivatives, potentially identifying potent anti-inflammatory agents.

- Substituted imidazo[1,2-a]pyridines exhibit antibacterial and antifungal activities . Evaluating the antimicrobial potential of this compound class, including N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide , is crucial for combating infectious diseases.

- Imidazo[1,2-a]pyridines have been proposed as potential anticancer agents . Researchers could explore the cytotoxic effects of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide derivatives against cancer cell lines.

- Some imidazo[1,2-a]pyridine derivatives show promise in cardiovascular disease management . Investigating the effects of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide on heart health could yield valuable insights.

- Imidazo[1,2-a]pyridines have potential neuroprotective effects . Researchers might explore whether N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide derivatives offer neuroprotection, especially in conditions like Alzheimer’s disease.

Medicinal Chemistry and Drug Development

Anti-Inflammatory Agents

Antibacterial and Antifungal Agents

Cancer Research

Cardiovascular Applications

Neurodegenerative Disorders

Mécanisme D'action

Target of Action

The primary target of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators . In recent years, selective COX-2 inhibitors have gained significant attention due to their lower incidence of adverse effects .

Mode of Action

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide interacts with its target, the COX enzyme, by inhibiting its activity . Docking studies have shown that the molecules of this compound can position themselves well in the COX-2 active site . This interaction results in the inhibition of the COX enzyme, thereby reducing the production of inflammatory mediators .

Biochemical Pathways

The inhibition of the COX enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting the COX enzyme, N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to other prostanoids by various synthase enzymes . These prostanoids play a role in many inflammatory processes .

Result of Action

The inhibition of the COX enzyme by N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide leads to a reduction in the production of prostanoids . This results in decreased inflammation, pain, and fever . Among the synthesized compounds, one exhibited the highest potency and selectivity against the COX-2 enzyme .

Propriétés

IUPAC Name |

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-2-3-12-16(22)20-18-17(14-9-5-4-6-10-14)19-15-11-7-8-13-21(15)18/h4-11,13H,2-3,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDYAIYJEZPDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}pentanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate](/img/structure/B6577446.png)

![2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide](/img/structure/B6577447.png)

![2-{9-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetamide](/img/structure/B6577461.png)

![(2E)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6577464.png)

![2-[2-(N'-nonanoylhydrazinecarbonyl)acetamido]benzoic acid](/img/structure/B6577466.png)

![N-(2-bromophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B6577467.png)

![4-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B6577486.png)

![N-[(4-fluorophenyl)methyl]-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B6577488.png)

![3-[(3,4-dimethoxyphenyl)methyl]-1-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577493.png)

![3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea](/img/structure/B6577495.png)

![1-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6577502.png)

![1-[(4-fluorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B6577504.png)